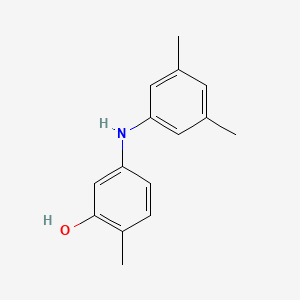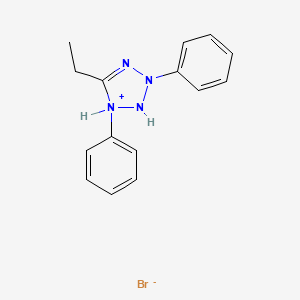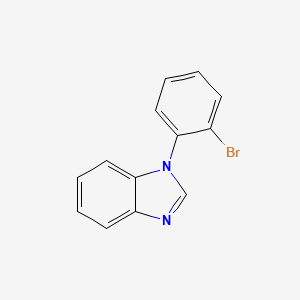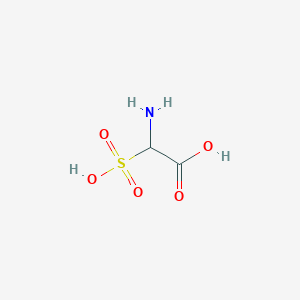
Propionitrile, 2,2'-(hydroxyimino)di-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionitrile, 2,2’-(hydroxyimino)di- is an organic compound with the molecular formula C3H5NO. It is also known as 2-hydroxypropionitrile or acetocyanohydrin. This compound is a colorless, water-soluble liquid that is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propionitrile, 2,2’-(hydroxyimino)di- can be synthesized through several methods. One common method involves the reaction of propionitrile with hydroxylamine under acidic conditions. The reaction typically proceeds as follows:
CH3CH2CN+NH2OH→CH3CH(OH)CN+H2O
Another method involves the catalytic reduction of acrylonitrile in the presence of a suitable catalyst. This method is often used in industrial settings due to its efficiency and scalability .
Industrial Production Methods
In industrial production, propionitrile, 2,2’-(hydroxyimino)di- is often produced by the ammoxidation of propanol or propionaldehyde. The reaction involves the following steps:
CH3CH2CH2OH+O2+NH3→CH3CH2CN+3H2O
This method is preferred for large-scale production due to its high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Propionitrile, 2,2’-(hydroxyimino)di- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Oximes and nitriles.
Reduction: Primary amines.
Substitution: Various substituted nitriles and oximes.
Scientific Research Applications
Propionitrile, 2,2’-(hydroxyimino)di- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: It is used as a solvent and a precursor in the production of other chemicals.
Mechanism of Action
The mechanism of action of propionitrile, 2,2’-(hydroxyimino)di- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simpler nitrile with the formula CH3CN.
Butyronitrile: A longer-chain nitrile with the formula C4H7N.
Malononitrile: A dinitrile with the formula CH2(CN)2.
Uniqueness
Propionitrile, 2,2’-(hydroxyimino)di- is unique due to its hydroxyl group, which imparts different reactivity compared to other nitriles. This functional group allows for additional chemical transformations, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
89464-85-7 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-[1-cyanoethyl(hydroxy)amino]propanenitrile |
InChI |
InChI=1S/C6H9N3O/c1-5(3-7)9(10)6(2)4-8/h5-6,10H,1-2H3 |
InChI Key |
VXFQSDQZFFVEQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)N(C(C)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B14136355.png)


![2-[1-(1,3-Benzodioxol-5-yl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetonitrile](/img/structure/B14136366.png)


![2-methyl-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B14136378.png)

![2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol](/img/structure/B14136390.png)



